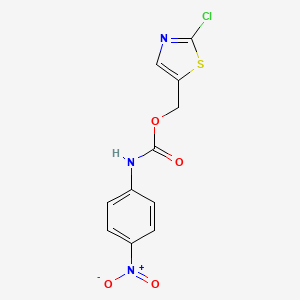
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate” is an organic compound . It’s related to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular formula of “(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate” is C11H7ClN2O5S . It has an average mass of 314.702 Da and a monoisotopic mass of 313.976410 Da .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound could be explored for its efficacy against a range of bacterial and fungal pathogens. Its potential as a lead compound for developing new antimicrobial agents is significant, especially in the face of rising antibiotic resistance .
Anticancer Activity
The thiazole moiety is present in several anticancer agents. This compound could be investigated for its ability to inhibit cancer cell growth, induce apoptosis, or interfere with cell cycle progression. Its role in the synthesis of novel antineoplastic drugs could be pivotal, given the ongoing search for more effective cancer therapies .
Anti-Inflammatory and Analgesic Activity
Compounds with a thiazole core have been reported to exhibit anti-inflammatory and analgesic activities. This suggests that our compound may be useful in the treatment of inflammatory diseases and as a pain reliever. Research could focus on its mechanism of action and therapeutic potential in chronic pain management .
Antiviral Activity
Thiazole derivatives have shown promise as antiviral agents. This compound could be part of studies aimed at discovering new drugs for the treatment of viral infections, including HIV. Its potential to act as an inhibitor of viral replication or as a part of combination therapies could be explored .
Neuroprotective Activity
The neuroprotective properties of thiazole compounds make them candidates for treating neurodegenerative diseases. Research into how this compound can protect neuronal cells from damage or death could lead to breakthroughs in the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Agricultural Applications
Thiazoles are also used in agrochemicals. This compound could be studied for its use as a fungicide or insecticide, contributing to the protection of crops and increasing agricultural productivity. Its environmental impact and efficacy in different climatic conditions would be key research areas .
Industrial Applications
In the industrial sector, thiazole derivatives can serve as chemical reaction accelerators, vulcanization agents, or in the synthesis of dyes and pigments. Investigating the compound’s properties in these applications could lead to the development of new materials and processes .
Pharmaceutical Drug Development
Given the broad biological activities of thiazole derivatives, this compound could be a precursor in the synthesis of various drugs. Its role in the development of drugs with antihypertensive, antidiabetic, and hepatoprotective activities is worth exploring. The modification of its structure could yield compounds with enhanced efficacy and reduced side effects .
特性
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4S/c12-10-13-5-9(20-10)6-19-11(16)14-7-1-3-8(4-2-7)15(17)18/h1-5H,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRSUEGTXNPZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[5-methyl-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide](/img/structure/B2872838.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2872839.png)
![{1-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B2872842.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2872843.png)
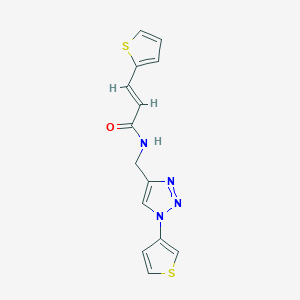

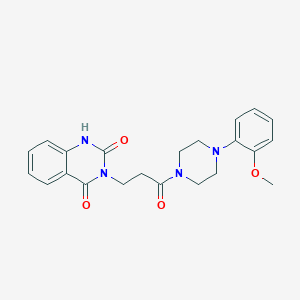
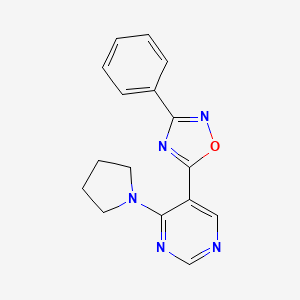
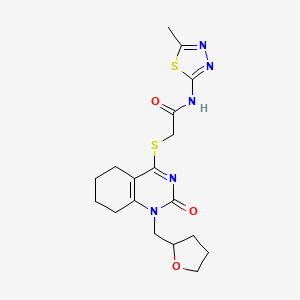
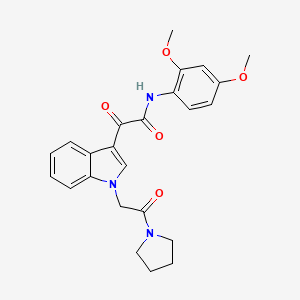
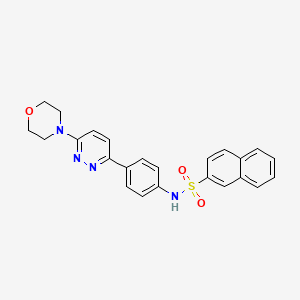
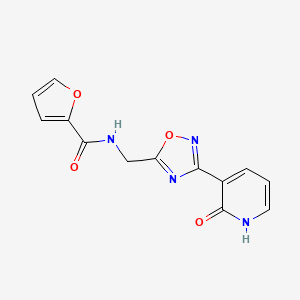

![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)